(+)-Octopamine

説明

Chemical Identity and Structural Characteristics of (+)-Octopamine

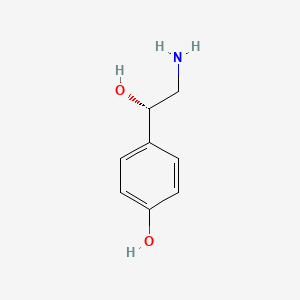

This compound, formally designated as α-(aminomethyl)-4-hydroxybenzenemethanol, belongs to the phenethylamine class of organic compounds and serves as the dextrorotatory enantiomer of the racemic octopamine mixture. The compound possesses the molecular formula C8H11NO2 and exhibits a molecular weight of 153.1784 daltons. The systematic nomenclature identifies this compound as 4-(2-amino-1-hydroxyethyl)phenol, reflecting its structural relationship to both phenolic compounds and primary amines.

The compound's Chemical Abstracts Service registry number for the free base form is 104-14-3, while the hydrochloride salt derivative carries the designation 770-05-8. The International Union of Pure and Applied Chemistry nomenclature system recognizes this compound through its standardized chemical identifier InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2, which encodes the complete structural information including stereochemical specifications.

Molecular Architecture and Stereochemical Properties

The molecular architecture of this compound centers around a chiral carbon atom that establishes the compound's stereochemical identity and determines its three-dimensional spatial arrangement. This stereogenic center creates two distinct enantiomeric forms, with the (+)-enantiomer exhibiting specific optical rotation characteristics that distinguish it from the (-)-enantiomer through their interaction with plane-polarized light.

The structural framework consists of a para-hydroxylated benzene ring system connected to a two-carbon aliphatic chain containing both hydroxyl and amino functional groups. The phenolic hydroxyl group occupies the para position relative to the ethylamine side chain, creating a symmetrical substitution pattern that contributes to the compound's overall molecular stability and reactivity profile.

Comparative Analysis of Enantiomeric Forms (D/L vs. R/S Configurations)

The stereochemical analysis of octopamine enantiomers reveals fundamental differences between the (+) and (-) forms in terms of their absolute configurations and biological activities. Research has established that the (-)-enantiomer of para-octopamine possesses the R absolute configuration, which consequently assigns the S absolute configuration to the (+)-enantiomer. This determination was confirmed through X-ray crystallographic analysis of diastereoisomeric salts, providing definitive stereochemical assignments for both enantiomeric forms.

The comparative pharmacological analysis demonstrates that (+)-enantiomers of octopamine generally exhibit reduced activity compared to their (-)-counterparts at adrenergic receptor sites. However, this compound displays enhanced potency relative to (-)-octopamine as an inhibitor of semicarbazide-sensitive amine oxidase, indicating that stereochemical configuration significantly influences enzyme-substrate interactions and binding affinities.

Table 1: Comparative Properties of Octopamine Enantiomers

| Property | This compound | (-)-Octopamine |

|---|---|---|

| Absolute Configuration | S | R |

| Adrenergic Receptor Activity | Lower | Higher |

| Amine Oxidase Inhibition | Higher Potency | Lower Potency |

| Natural Occurrence | Minor | Major |

| Optical Rotation | Positive | Negative |

The differential activities observed between enantiomeric forms underscore the importance of three-dimensional molecular recognition in biological systems, where the spatial arrangement of functional groups determines the quality and strength of intermolecular interactions with target proteins and receptors.

Crystallographic Data and Conformational Dynamics

Crystallographic investigations of octopamine derivatives have provided detailed insights into the three-dimensional molecular architecture and conformational preferences of the compound. X-ray crystallographic analysis of octopamine hydrochloride reveals specific geometric parameters and spatial arrangements that characterize the molecular structure.

The crystal structure analysis demonstrates that octopamine adopts a specific conformation in the solid state, with defined dihedral angles and intermolecular interactions that stabilize the crystalline lattice. The phenyl ring maintains planarity, while the aliphatic side chain exhibits conformational flexibility that allows for multiple low-energy conformations.

Table 2: Crystallographic Parameters for Octopamine Derivatives

| Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 153.1784 | g/mol |

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| Melting Point | 157-158 | °C |

| Density | 1.1577 | g/cm³ |

Conformational analysis reveals that the molecule can adopt various spatial arrangements around the flexible ethyl chain connecting the aromatic ring to the amino and hydroxyl functional groups. These conformational states influence the compound's interactions with biological targets and contribute to its overall reactivity profile.

The crystallographic data also indicates specific hydrogen bonding patterns that stabilize the molecular structure, particularly involving the phenolic hydroxyl group and the primary amino functionality. These intramolecular and intermolecular interactions play crucial roles in determining the compound's physical properties and biological activities.

Physicochemical Profile

The physicochemical characteristics of this compound encompass a comprehensive range of properties that define its behavior in various chemical and biological environments. These properties include solubility parameters, spectroscopic characteristics, and thermodynamic parameters that collectively determine the compound's practical applications and handling requirements.

The compound exhibits specific thermal properties, with a reported melting point range of 157-158°C for the free base form, indicating good thermal stability under standard conditions. The estimated boiling point of approximately 276.1°C suggests moderate volatility at elevated temperatures. The refractive index value of 1.5010 provides information about the compound's optical density and light-bending properties.

Solubility Characteristics in Polar vs. Nonpolar Solvents

The solubility profile of this compound demonstrates pronounced selectivity for polar solvents, reflecting the compound's amphiphilic nature with both hydrophilic and hydrophobic structural elements. The hydrochloride salt form exhibits enhanced water solubility compared to the free base, with aqueous solubility reaching approximately 10 milligrams per milliliter in phosphate-buffered saline at physiological pH 7.2.

Table 3: Solubility Data for this compound Hydrochloride

| Solvent | Solubility | Temperature |

|---|---|---|

| Phosphate Buffered Saline (pH 7.2) | 10 mg/mL | Room Temperature |

| Ethanol | 10 mg/mL | Room Temperature |

| Dimethyl Sulfoxide | 12 mg/mL | Room Temperature |

| Dimethyl Formamide | 12 mg/mL | Room Temperature |

| Water | >28.4 μg/mL | Room Temperature |

The enhanced solubility in polar organic solvents such as dimethyl sulfoxide and dimethyl formamide, reaching 12 milligrams per milliliter, indicates strong hydrogen bonding interactions between the compound and these solvents. The solubility in ethanol mirrors that in aqueous phosphate buffer, suggesting similar solvation mechanisms in both media.

The logarithmic partition coefficient values provide quantitative measures of the compound's hydrophilic-lipophilic balance. Published data indicates log P values ranging from -0.94 to -0.32, confirming the compound's preference for aqueous environments over lipophilic phases. This hydrophilic character results from the multiple polar functional groups including the phenolic hydroxyl, aliphatic hydroxyl, and primary amino groups.

UV-Vis Absorption Spectra and Chromophoric Behavior

The ultraviolet-visible absorption characteristics of this compound arise primarily from electronic transitions within the para-hydroxylated aromatic ring system, which serves as the principal chromophoric element of the molecule. Spectroscopic analysis reveals characteristic absorption maxima at 226 nanometers and 276 nanometers, corresponding to distinct electronic transition processes.

The absorption band at 226 nanometers represents high-energy electronic transitions typical of substituted benzene derivatives, while the longer wavelength absorption at 276 nanometers reflects the influence of the para-hydroxyl substituent on the aromatic pi-electron system. These spectroscopic features provide reliable analytical markers for compound identification and quantitative determination.

Table 4: Spectroscopic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| UV Absorption Maximum 1 | 226 | nm |

| UV Absorption Maximum 2 | 276 | nm |

| Refractive Index | 1.5010 | - |

| Optical Activity | Positive | - |

| pKa (Phenolic OH) | 9.64 | - |

| pKa (Amino Group) | 8.98 | - |

The compound's chromophoric behavior exhibits pH-dependent characteristics due to the ionizable functional groups present in the molecular structure. The phenolic hydroxyl group possesses a pKa value of approximately 9.64, while the amino group exhibits a pKa of 8.98, indicating that both groups undergo protonation-deprotonation equilibria under physiological conditions.

The optical activity of this compound manifests as positive rotation of plane-polarized light, distinguishing it from the (-)-enantiomer which exhibits negative optical rotation. This stereochemical property provides a direct method for enantiomeric identification and purity assessment using polarimetric techniques.

特性

CAS番号 |

826-01-7 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.18 g/mol |

IUPAC名 |

4-[(1S)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |

InChIキー |

QHGUCRYDKWKLMG-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

異性体SMILES |

C1=CC(=CC=C1[C@@H](CN)O)O |

正規SMILES |

C1=CC(=CC=C1C(CN)O)O |

製品の起源 |

United States |

科学的研究の応用

Neurobiological Applications

Role in Learning and Memory

Research indicates that octopamine enhances learning processes, particularly in aversive odor learning. It operates through interactions with dopamine pathways, suggesting its potential as a modulator of cognitive functions. A genetically encoded optical sensor has been developed to study octopamine dynamics, providing insights into its physiological release and signaling mechanisms in the nervous system .

Neuroprotection in Neurodegenerative Diseases

Recent studies have uncovered that octopamine plays a crucial role in protecting neurons against degeneration, especially in conditions like Alzheimer's disease and Parkinson's disease. It facilitates lactate production in astrocytes, which is vital for neuronal energy supply. This mechanism acts as an "SOS signal" for stressed neurons, promoting cell survival under pathological conditions . The modulation of octopamine levels could lead to novel therapeutic strategies for managing neurodegenerative diseases .

Pharmacological Applications

Potential Therapeutic Uses

Octopamine's structural similarity to norepinephrine allows it to exert effects on adrenergic receptors, making it a candidate for treating conditions like hypotension and as a cardiotonic agent. It has been investigated for its ability to stimulate lipolysis in adipocytes through β3-adrenergic receptor activation, indicating potential applications in metabolic disorders .

Implications for Psychiatric Disorders

Altered levels of octopamine have been associated with various psychiatric disorders, including schizophrenia and bipolar disorder. Understanding its role could lead to better-targeted therapies that address the underlying metabolic dysfunctions associated with these conditions .

Industrial and Biochemical Applications

Research Reagent

In chemical research, octopamine is utilized as a reagent in organic synthesis reactions due to its unique properties as a neurotransmitter and hormone. Its applications extend to the production of pharmaceuticals and health supplements, where it is valued for its biological activity .

Summary of Findings

The following table summarizes key findings regarding the applications of (+)-octopamine:

| Application Area | Details |

|---|---|

| Neurobiology | Enhances learning and memory; protects neurons from degeneration; regulates lactate production in astrocytes. |

| Pharmacology | Potential treatments for hypotension; stimulates lipolysis; implications for psychiatric disorders (e.g., schizophrenia, bipolar disorder). |

| Industrial Use | Reagent in organic synthesis; used in pharmaceuticals and health supplements. |

Case Study 1: Octopamine's Role in Neurodegeneration

A study published by Northwestern Medicine demonstrated how octopamine signaling can prevent cell death in neurodegenerative contexts by promoting lactate production from astrocytes. This finding suggests that pharmacological modulation of octopamine could be a viable strategy for treating diseases like Alzheimer's .

Case Study 2: Octopamine and Learning Mechanisms

Research conducted on Drosophila (fruit flies) showed that octopamine significantly influences behavioral plasticity related to learning and memory processes through specific receptor pathways . This highlights the compound's potential role as a target for enhancing cognitive functions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key similarities and differences between (+)-octopamine and structurally or functionally related compounds:

Receptor Signaling and Species-Specific Effects

- αAOR vs. βAOR : αAORs resemble vertebrate α-adrenergic receptors, elevating Ca²⁺, while βAORs mirror β-adrenergic receptors, increasing cAMP . For example, in Drosophila, αAORs regulate circadian rhythms, whereas βAORs modulate metabolic pathways .

- Mammalian vs. Insect Responses: Octopamine activates lipolysis in rat adipocytes via β3-adrenergic antagonism but is 10-fold less potent in humans . In hepatic encephalopathy, octopamine accumulates and disrupts neurotransmission by mimicking norepinephrine .

Pharmacological Agents Targeting Octopamine Receptors

- Agonists: Phenyliminoimidazolidines (PIIs): Potent octopamine analogs (e.g., 2,6-diethyl-PII) with species-specific efficacy in fireflies and cockroaches . Fluorinated Analogs: Synthetic derivatives mimicking octopamine/norepinephrine show promise in binding β2-adrenergic receptors .

- Antagonists: Cyproheptadine and Phentolamine: Block octopamine receptors in insects (Ki = 4–23 μM) . Amitraz Metabolites: Inhibit octopamine receptors non-competitively at high doses .

Key Research Findings

Locust Phase Change : Octopamine and tyramine exhibit antagonistic roles in migratory locusts—octopamine promotes gregarious behavior, while tyramine induces solitarization .

Metabolic Regulation : In C. elegans, octopamine links nutrient deprivation to lipid mobilization via LIPS-6 lipase activation .

Insecticide Selectivity: Eugenol (a plant compound) mimics octopamine in cockroaches, elevating Ca²⁺ and explaining its insecticidal properties .

Hepatic Encephalopathy: Elevated octopamine in cirrhotic patients displaces norepinephrine, causing neurological dysfunction .

Q & A

Q. What established methods are used to quantify (+)-octopamine in invertebrate nervous tissue?

this compound can be quantified using:

- Radioenzymatic assays : Detects octopamine in nervous tissue via enzymatic conversion, suitable for low concentrations .

- HPLC with fluorescence detection : Separates octopamine from tyramine and other amines, achieving complete substrate conversion (e.g., Y216W TβM variant in 120 minutes) .

- LC-MS/MS : Provides high specificity by monitoring product ions (e.g., m/z 119 from octopamine’s [M+H]⁺ ion at m/z 154), with detection limits as low as 0.95 μM in serum .

Q. How is this compound biosynthesized from tyrosine in insects?

The pathway involves:

Q. What physiological processes in insects are modulated by this compound?

Key roles include:

- Foraging behavior : Enhances sensory sensitivity and scouting activity in honeybees .

- Olfactory learning : Mediates memory consolidation in antennal lobes .

- Reproduction : Null mutants (Tβh) exhibit egg-laying defects, reversible via octopamine supplementation .

Q. What genetic models are available to study octopamine-deficient organisms?

Q. What ADME-TOX properties of this compound are critical for experimental dosing?

Key properties include:

- Molecular weight : 153.18 g/mol; LogP : 0.2 (high water solubility).

- Toxicity : LD₅₀ = 1,090 mg/kg (Class IV; harmful if swallowed).

- Absorption : High GI absorption; no CYP inhibition .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in octopamine’s role in aversive vs. appetitive learning?

- Genetic rescue assays : Express Tβh in octopaminergic neurons (Tdc2-Gal4) to restore aversive learning in mutants .

- Pharmacological blockade : Use mianserin (OAR antagonist) to isolate consolidation vs. recall phases in antennal lobe circuits .

- Contradictions : Earlier studies claimed octopamine was dispensable for aversive learning, but Tβh mutants show ~50% reduction in aversive memory .

Q. How to evaluate octopamine-insulin signaling crosstalk in metabolic regulation?

- Double-mutant analysis : Combine octopamine receptor knockouts (AmOctβR) with insulin pathway mutants (dInR).

- Metabolic profiling : Measure triglycerides (TAG) in flies with octopaminergic neuron hyperactivation; TAG levels correlate inversely with insulin signaling .

- Key finding : Octopamine regulates TAG independently of sleep-wake cycles, suggesting parallel pathways .

Q. What strategies mitigate cross-reactivity when measuring octopamine alongside tyramine?

- Chromatographic separation : Use C18 columns with gradient elution (e.g., 0.1% formic acid/acetonitrile) to resolve octopamine (Rₜ = 6.2 min) from tyramine (Rₜ = 5.8 min) .

- MS/MS specificity : Employ unique product ions (e.g., m/z 119 for octopamine vs. m/z 107 for tyramine) .

Q. How do octopamine receptor subtypes influence social behavior in honeybees?

- Receptor expression profiling : qPCR of AmOctβ1R–AmOctβ4R across worker castes reveals age- and task-dependent expression (e.g., foragers show 3× higher AmOctβ3R than nurses) .

- Behavioral assays : Microinject octopamine receptor agonists (e.g., synephrine) into mushroom bodies to induce premature foraging .

Q. How to analyze octopamine’s effect on gene expression using ANOVA models?

- Two-way ANOVA : Test main effects (e.g., aerobic training vs. octopamine supplementation) and interactions on VEGF/PDGFR expression.

- Example : Training alone reduces PDGFR expression (F=16.56, p=0.001), while octopamine enhances VEGF (F=12.61, p=0.002) without interaction effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。